molecular formula C19H13ClN4OS B3003739 6-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide CAS No. 896678-66-3

6-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide

Numéro de catalogue: B3003739
Numéro CAS: 896678-66-3
Poids moléculaire: 380.85
Clé InChI: XFHASOYRGFKLDC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide is a novel synthetic compound designed for research applications. This chemical features a complex molecular structure integrating nicotinamide, chloropyridine, and thiazolopyridine motifs, a design strategy often employed in the development of biologically active molecules for agricultural and pharmaceutical research . Compounds with similar heterocyclic architectures have been investigated for a range of potential activities, including use as fungicidal or anti-inflammatory agents . Researchers exploring sirtuin biology may find its structural relationship to known nicotinamide derivatives of particular interest . This product is provided as a high-purity material for research purposes. Researchers are responsible for fully characterizing the compound and determining its specific application and mechanism of action in their experimental systems. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

6-chloro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4OS/c1-11-13(18-24-15-6-3-9-21-19(15)26-18)4-2-5-14(11)23-17(25)12-7-8-16(20)22-10-12/h2-10H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHASOYRGFKLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CN=C(C=C2)Cl)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Biochimique

Activité Biologique

6-Chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide is a synthetic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the thiazolo[5,4-b]pyridine moiety and its interactions with various biological targets, contribute to its pharmacological properties.

Chemical Structure

The compound's IUPAC name reflects its complex structure, which includes:

  • A thiazolo[5,4-b]pyridine core
  • A chloro substituent
  • A nicotinamide group

This structural arrangement allows for diverse interactions with biological molecules, enhancing its potential as a therapeutic agent.

Biological Activity Overview

1. Antimicrobial Properties
Research has indicated that thiazolo[5,4-b]pyridine derivatives exhibit significant antimicrobial activity. For instance, related compounds have shown potent inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives can be as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazolo[5,4-b]pyridine Derivatives

CompoundTarget OrganismMIC (μM)
This compoundE. coli0.21
Pseudomonas aeruginosa0.21
Related CompoundsMicrococcus luteusVaries
Candida spp.Varies

2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that thiazolo[5,4-b]pyridine derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HL60 (promyelocytic leukemia). Notably, one study reported an IC50 value ranging from 43 to 76 µM for various thiazole compounds against these cell lines .

3. Mechanism of Action
The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition: Compounds in this class have been shown to inhibit key enzymes such as DNA gyrase and MurD, which are critical for bacterial survival .
  • Cytotoxic Effects: The compound induces DNA fragmentation in cancer cells, suggesting a pro-apoptotic mechanism .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study of several thiazolo[5,4-b]pyridine derivatives, researchers evaluated their efficacy against clinical strains of bacteria. The results indicated that certain derivatives exhibited stronger antimicrobial activity than conventional antibiotics like ciprofloxacin .

Case Study 2: Anticancer Potential
Another investigation focused on the cytotoxic effects of thiazolo[5,4-b]pyridine derivatives on various cancer cell lines. The study highlighted the ability of these compounds to selectively target cancer cells while sparing normal cells (Vero cells), indicating a favorable therapeutic index .

Applications De Recherche Scientifique

Synthesis of Thiazolo[5,4-b]pyridine Derivatives

The synthesis of thiazolo[5,4-b]pyridine derivatives, including 6-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide, typically involves multi-step processes that yield compounds with significant biological activities. For instance, a study demonstrated the efficient preparation of various thiazolo[5,4-b]pyridine analogues through a seven-step synthetic route from commercially available starting materials. These compounds were characterized using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Antimicrobial Activity

Thiazolo[5,4-b]pyridine derivatives have been screened for antimicrobial properties against various pathogens. For example, certain derivatives exhibited potent inhibitory effects against Gram-positive and Gram-negative bacteria as well as fungi. Specifically, compounds derived from thiazolo[5,4-b]pyridine showed moderate to strong antimicrobial activity in vitro, with minimum inhibitory concentration (MIC) values indicating their effectiveness against pathogens like Pseudomonas aeruginosa and Escherichia coli .

Enzymatic Inhibition

The compound has been evaluated for its inhibitory effects on phosphoinositide 3-kinase (PI3K), a critical enzyme in cell signaling pathways associated with cancer and other diseases. One derivative demonstrated an impressive IC50 value of 3.6 nM against PI3Kα, indicating its potential as a therapeutic agent in oncology . The structure–activity relationship studies highlighted that modifications in the thiazolo[5,4-b]pyridine structure significantly influenced the inhibitory potency against PI3K.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of thiazolo[5,4-b]pyridine derivatives. Key findings from SAR studies include:

  • Functional Groups : The presence of sulfonamide functionalities was found to enhance PI3K inhibitory activity significantly.
  • Substituents : The type and position of substituents on the pyridine ring affected both the binding affinity to the target enzyme and overall biological activity.
  • Molecular Docking Studies : Computational docking studies provided insights into how these compounds interact with PI3K at the molecular level, revealing essential hydrogen bond interactions that stabilize binding .

Case Studies

Several case studies have explored the applications of thiazolo[5,4-b]pyridine derivatives:

Study ReferenceCompound TestedActivityFindings
This compoundPI3K InhibitionIC50 = 3.6 nM
Various Thiazolo DerivativesAntimicrobialEffective against E. coli, MIC = 0.21 μM
Thiazolo DerivativesCytotoxicityModerate activity against cancer cell lines

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Table 1: Structural Comparison of Key Nicotinamide Derivatives
Compound Name Core Structure Key Substituents Biological Target
6-Chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide Nicotinamide Thiazolo[5,4-b]pyridine, 2-methylphenyl PI3Kα, PI3Kγ, PI3Kδ
N-(4-(4-Chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide () Nicotinamide Thiazol-2-yl, 4-chlorophenyl, 6-hydroxyl Bacterial agents
6-Chloro-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)nicotinamide (72a, ) Nicotinamide 4-Fluorophenyl, pyridin-2-ylmethyl Undisclosed
19a () Thiazolo[5,4-b]pyridine sulfonamide 2-Chloro-4-fluorophenyl sulfonamide, pyridyl-thiazolo[5,4-b]pyridine PI3Kα (IC₅₀: 3.6 nM)
5-Chloro-6-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide () Nicotinamide Thieno[2,3-d]pyrimidinone, 6-hydroxyl Undisclosed
Thiazolo[5,4-b]pyridine Derivatives ()
  • Compound 19a : Exhibits potent PI3Kα inhibition (IC₅₀ = 3.6 nM) due to its sulfonamide functionality and pyridyl-thiazolo[5,4-b]pyridine core . Replacement of the pyridyl group with phenyl reduces activity, highlighting the importance of the heterocyclic system for kinase binding .
  • Key SAR Insights :
    • Sulfonamide substituents (e.g., 2-chloro-4-fluorophenyl or 5-chlorothiophene-2-sulfonamide) enhance potency.
    • The thiazolo[5,4-b]pyridine scaffold provides optimal geometry for hydrogen bonding with PI3Kα’s ATP-binding pocket .
Nicotinamide Analogues with Varied Substituents
  • Its antibacterial activity suggests divergent therapeutic applications .
  • 6-Chloro-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)nicotinamide (72a, ) : The 4-fluorophenyl group may enhance metabolic stability via reduced oxidative metabolism, while the pyridin-2-ylmethyl moiety introduces steric bulk that could influence target selectivity .
Thieno[2,3-d]pyrimidinone Derivative ()
  • The thieno[2,3-d]pyrimidinone system replaces the thiazolo[5,4-b]pyridine, demonstrating the versatility of bicyclic heterocycles in nicotinamide derivatives. The 6-hydroxyl group may alter hydrogen-bonding interactions compared to chloro-substituted analogues .

Pharmacokinetic and Physicochemical Considerations

  • Metabolic Stability: Fluorine atoms (e.g., in 72a) are known to block metabolic oxidation, extending half-life .
  • Hydrogen Bonding : The hydroxyl group in ’s compound improves solubility but may limit blood-brain barrier penetration compared to chloro derivatives .

Q & A

Q. What are the recommended synthetic routes for 6-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide, and how can intermediates be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

  • Substitution reactions under alkaline conditions (e.g., using K₂CO₃ or NaOH) to introduce pyridylmethoxy groups, as seen in analogous intermediates .
  • Reduction steps with iron powder in acidic media (e.g., HCl/EtOH) to convert nitro groups to amines .
  • Condensation reactions with condensing agents like EDC/HOBt or DCC to form amide bonds .
    Optimization Tips:
  • Use kinetic monitoring (HPLC or TLC) to track intermediate purity .
  • Adjust stoichiometry (1.2–1.5 equivalents of activating agents) to minimize side products.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • HPLC-PDA/MS : For assessing purity (>98%) and identifying byproducts .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thiazolo-pyridine and amide linkages .
  • X-ray Crystallography : To resolve ambiguities in stereochemistry or crystal packing effects, particularly for hygroscopic intermediates (store under N₂) .

Q. How should researchers design initial biological activity assays for this compound?

Methodological Answer:

  • Target Selection : Prioritize kinases or enzymes with structural homology to targets of related nicotinamide derivatives (e.g., dasatinib’s inhibition of BCR-ABL) .
  • In Vitro Assays : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) at varying concentrations (1 nM–10 µM) to determine IC₅₀ .
  • Control Experiments : Include known inhibitors (e.g., staurosporine) and solvent controls (DMSO <0.1%) to validate assay conditions .

Advanced Research Questions

Q. How can structural contradictions in spectral data (e.g., NMR vs. XRD) be resolved for this compound?

Methodological Answer:

  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility in solution (e.g., coalescence of proton signals at 40–60°C) .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental NMR chemical shifts .
  • Cocrystallization Studies : Co-crystallize with a binding partner (e.g., a kinase domain) to stabilize specific conformations observed in XRD .

Q. What strategies are effective for optimizing the selectivity of this compound against off-target receptors?

Methodological Answer:

  • SAR Studies : Systematically modify substituents on the thiazolo-pyridine (e.g., chloro vs. fluoro) and nicotinamide moieties. For example:
    • Replace the 6-chloro group with electron-withdrawing groups (e.g., CF₃) to enhance binding affinity .
    • Introduce steric hindrance (e.g., methyl groups) on the phenyl ring to reduce off-target interactions .
  • Proteome-Wide Profiling : Use affinity chromatography coupled with mass spectrometry (Chemoproteomics) to identify off-target binding .

Q. How can researchers address low yields in the final condensation step of the synthesis?

Methodological Answer:

  • Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. DCC) and bases (e.g., DBU vs. triethylamine) to improve amide bond formation .
  • Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) with controlled water content (<50 ppm) to minimize hydrolysis .
  • Microwave-Assisted Synthesis : Apply microwave irradiation (80–120°C, 30 min) to accelerate reaction kinetics and reduce side-product formation .

Q. What computational methods are suitable for predicting the binding mode of this compound to kinase targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Glide with crystal structures of homologous kinases (e.g., PDB: 2GQG for Abl1) to predict binding poses .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of predicted binding modes .
  • Free Energy Calculations : Apply MM-GBSA to estimate binding free energies and rank derivatives .

Q. How should researchers handle discrepancies between in vitro and cellular activity data?

Methodological Answer:

  • Permeability Assessment : Measure logP (e.g., shake-flask method) and use Caco-2 assays to evaluate membrane permeability .
  • Metabolite Identification : Incubate the compound with liver microsomes (human or murine) and analyze metabolites via LC-MS/MS .
  • Prodrug Design : Introduce ester or phosphate moieties to improve cellular uptake, followed by enzymatic cleavage in situ .

Data Contradiction Analysis

Q. How can conflicting results in enzymatic vs. cell-based assays be systematically investigated?

Methodological Answer:

  • Reductionist Approach :
    • Test the compound in cell-free systems (e.g., lysates) to isolate enzymatic activity from transport effects .
    • Use CRISPR-engineered cell lines lacking the target enzyme to confirm specificity .
  • Microenvironment Mimics : Supplement assays with serum proteins (e.g., albumin) to evaluate binding-induced activity loss .

Q. What steps should be taken if batch-to-batch variability in biological activity is observed?

Methodological Answer:

  • Quality Control : Implement strict SOPs for intermediate purification (e.g., column chromatography with UV monitoring) .
  • Polymorph Screening : Analyze solid-state forms (e.g., via PXRD) to rule out crystallinity differences affecting solubility .
  • Stability Studies : Store batches under inert atmosphere (-20°C, argon) and repeat assays after 1/3/6 months to assess degradation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.